1-(3,4-Difluorophenyl)-2-(4-bromophenyl)-6-methyl-5,6,7-trihydroindol-4-one
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Description
This compound is a derivative of indolone, which is a type of heterocyclic compound. The indolone structure is a part of many biologically active compounds and pharmaceuticals. The compound you mentioned has several substituents on the indolone ring: a 3,4-difluorophenyl group, a 4-bromophenyl group, and a methyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the appropriate indolone precursor. The bromophenyl and difluorophenyl groups might be introduced via electrophilic aromatic substitution reactions. The methyl group could potentially be introduced through a methylation reaction .Molecular Structure Analysis
The presence of the bromophenyl and difluorophenyl groups would likely have a significant impact on the compound’s molecular structure. These groups are electron-withdrawing, which would affect the electron density of the indolone ring. The methyl group, being electron-donating, would have the opposite effect .Chemical Reactions Analysis
As for its reactivity, the compound might undergo reactions typical for indolones, such as nucleophilic addition at the carbonyl group or electrophilic aromatic substitution on the phenyl rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the halogen atoms might increase its molecular weight and polarity .Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(4-bromophenyl)-1-(3,4-difluorophenyl)-6-methyl-6,7-dihydro-5H-indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrF2NO/c1-12-8-20-16(21(26)9-12)11-19(13-2-4-14(22)5-3-13)25(20)15-6-7-17(23)18(24)10-15/h2-7,10-12H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNWZYCBQMBAGNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=C(N2C3=CC(=C(C=C3)F)F)C4=CC=C(C=C4)Br)C(=O)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Difluorophenyl)-2-(4-bromophenyl)-6-methyl-5,6,7-trihydroindol-4-one |
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